molecular formula C3H6ClN3O2S B1523988 3-Azidopropane-1-sulfonyl chloride CAS No. 1034192-11-4

3-Azidopropane-1-sulfonyl chloride

Cat. No. B1523988
CAS RN: 1034192-11-4
M. Wt: 183.62 g/mol
InChI Key: FVRXLSOOPLSSNW-UHFFFAOYSA-N
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Description

3-Azidopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C3H6ClN3O2S and a molecular weight of 183.61700 . It is commonly used in the field of organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound consists of three carbon atoms, six hydrogen atoms, one chlorine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom .


Chemical Reactions Analysis

Sulfonyl chlorides, including this compound, are known to undergo a variety of chemical reactions. For instance, they can react with nucleophilic reagents such as water, alcohols, phenols, amines, hydrazine, hydroxylamine, and azide ion to yield corresponding sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .

Scientific Research Applications

Glycoconjugation Method

Carbohydrate sulfonyl chlorides, including 3-azidopropane-1-sulfonyl chloride, are utilized in a novel glycoconjugation method. This approach has been demonstrated in synthesizing glycosylated cholesterol absorption inhibitors, displaying high inhibitory efficacies. The electron-withdrawing nature of the sulfonyl linkage is advantageous, allowing the synthesis of otherwise unstable azetidine conjugates (Kvaernø, Werder, Hauser, & Carreira, 2005).

Sulfonyl Donors in Synthetic Chemistry

Sulfonyl azides, including this compound, are widely used as sulfonamido, diazo, and azido donors in synthetic chemistry. They have been employed as efficient sulfonyl donors, with trifluoromethanesulfonic acid-induced formation of the sulfonyl cation from sulfonyl azides being a novel method to couple various inactivated arenes to prepare sulfones (Zhang, Wang, Zhang, & Zhang, 2019).

Synthesis of Heteroatom Substituted Aminopropane Derivatives

This compound is used in the preparation of 1,3-heteroatom substituted 2-aminopropane derivatives. This method utilizes sodium azide or different potassium phenoxides in water, proving the versatility of 1-arenesulfonyl-2-(bromomethyl)aziridines for the synthesis of functionalized sulfonamides (D’hooghe, Rottiers, Kerkaert, & Kimpe, 2005).

Vicinal Sulfonamination of Alkynes

It is involved in the vicinal sulfonamination of alkynes, where sulfinic acids are used as the sulfonating reagent and azidos as the aminating reagent. This process has facilitated the synthesis of potentially bioactive 3-sulfonylindoles via direct annulation (Chen, Meng, Han, & Han, 2016).

Photolysis Studies

Studies on the parent sulfonyl azide, CH3SO2N3, which can be related to this compound, involve its characterization and photolysis in solid noble gas matrices. This research provides insights into the molecular structure and behavior of sulfonyl azides under specific conditions (Deng, Li, Wu, Li, Bernhardt, & Zeng, 2016).

Safety and Hazards

The safety data sheet for 3-Azidopropane-1-sulfonyl chloride suggests that it should be handled with care. In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air and given artificial respiration if not breathing .

properties

IUPAC Name

3-azidopropane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClN3O2S/c4-10(8,9)3-1-2-6-7-5/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVRXLSOOPLSSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN=[N+]=[N-])CS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1034192-11-4
Record name 3-azidopropane-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-Azidopropanesulfonic acid, sodium salt 5 (1.87 g, 10.0 mmol) was suspended in dry benzene (20 mL), and PCl5 (2.3 g, 10.5 mmol) was added to the suspension. The mixture was stirred at room temperature for 30 minutes, then at gentle reflux for about 1 hour. The benzene and P(O)Cl3 were removed by evaporation under reduced pressure. Benzene was added to the crude mixture and the solvent was removed again under reduced pressure. The residue was dried in vacuo. The dried residue was dissolved in dichloromethane (anhydrous, 15 mL) and cooled at −10° C. using an ice/acetone bath.
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5
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1.87 g
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2.3 g
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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